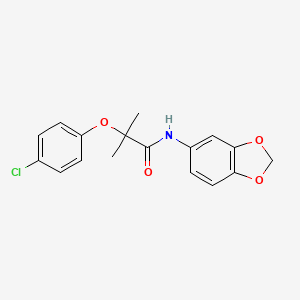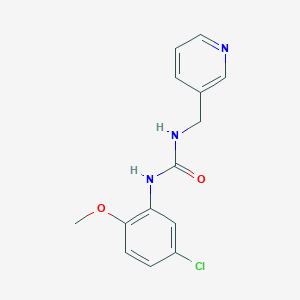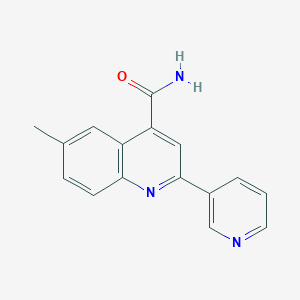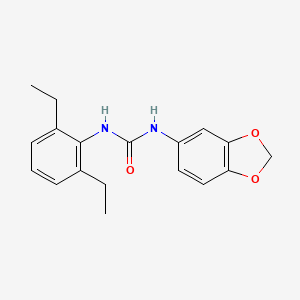
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AFA is a member of the acrylamide family, which is a group of organic compounds that have a wide range of applications, including in the production of plastics, adhesives, and water treatment chemicals. In
科学研究应用
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated as a potential chemotherapy agent.
Another area of research is in the field of materials science, where N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is being used as a building block for the synthesis of new materials with unique properties. For example, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been used to synthesize fluorescent polymers that can be used as sensors for detecting environmental pollutants.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in cell proliferation and survival. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDAC activity, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit the activity of HDACs, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one of the limitations of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which can make it difficult to use in certain applications.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide. One area of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the development of new materials using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide as a building block. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has unique properties that make it suitable for use in a range of applications, such as in the production of sensors and electronic devices.
In conclusion, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in various applications.
合成方法
The synthesis of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction between 4-acetylphenylamine and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
属性
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-12(20)14-5-9-16(10-6-14)19-17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,21)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFUWHBUFSZOG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)



![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)